Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1'-cyclopentan]-7(9H)-one
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Overview
Description
Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a tetrazole, quinazoline, and cyclopentane moiety, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one typically involves a multi-step process. One common method includes the copper(I)-catalyzed cascade bicyclization of o-alkenylphenyl isothiocyanates with sodium azide. This reaction proceeds under moderate to good yields and provides an efficient way to construct the desired heterocyclic framework .
Industrial Production Methods
While specific industrial production methods for Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[h]quinazoline derivatives: These compounds share a similar quinazoline core but differ in their substituents and additional ring systems.
Tetrazoloquinazoline compounds: These compounds have a tetrazole ring fused to a quinazoline ring, similar to the target compound.
Uniqueness
Apiro[benzo[h]tetrazolo[5,1-b]quinazoline-6(5H),1’-cyclopentan]-7(9H)-one is unique due to its fused ring system that includes a cyclopentane moiety, which is not commonly found in related compounds. This structural feature may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,14,16-hexaene-9,1'-cyclopentane]-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-14-12-13(17-15-18-19-20-21(14)15)11-6-2-1-5-10(11)9-16(12)7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJIENQZYFWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)N=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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